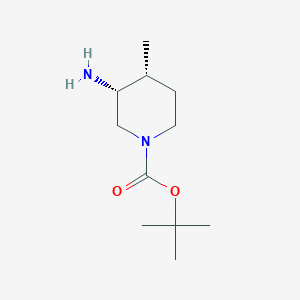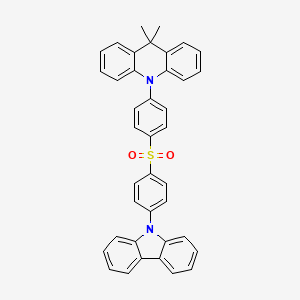
CzAcSF
描述
CzAcSF is a useful research compound. Its molecular formula is C39H30N2O2S and its molecular weight is 590.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
CzAcSF, an unsymmetrical acridine derivative, is primarily used as a blue thermally activated delayed fluorescence (TADF) dopant for highly efficient TADF-OLED devices . It has one carbazole and one 9,9-dimethyl-9,10-dihydroacridine attached to a diphenyl sulfonyl center . Its primary targets are the active emitting layers of these devices, where it plays a crucial role in enhancing their efficiency .
Mode of Action
This compound interacts with its targets by acting as a dopant. It can be used as a bipolar host material to harvest singlet excitons of TBPe dopant material through a Forster energy transfer process . This interaction results in changes in the energy levels of the system, facilitating the emission of blue light .
Biochemical Pathways
Its role in energy transfer processes suggests that it may influence electron-hole pair generation and their subsequent transfer to ligands during thermalization . These processes are crucial for the efficient radioluminescence observed in devices where this compound is used .
Result of Action
The molecular and cellular effects of this compound’s action primarily manifest as enhanced efficiency in TADF-OLED devices . A quantum efficiency of 18.1% has been achieved at a doping concentration of 0.1% TBPe in the active emitting layer of DPEPO:this compound . Devices using this compound as the host have exhibited performances with a maximum external quantum efficiency (EQE) of 20.1% .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound used can significantly impact the efficiency of the devices . Additionally, the presence of other compounds, such as TBPe dopant material, can also affect its performance . .
生化分析
Biochemical Properties
10-(4-(4-(9H-Carbazol-9-yl)phenylsulfonyl)phenyl)-9,9-dimethyl-9,10-dihydroacridine plays a crucial role in biochemical reactions, particularly in the context of its interactions with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its unique chemical structure. The carbazole moiety in 10-(4-(4-(9H-Carbazol-9-yl)phenylsulfonyl)phenyl)-9,9-dimethyl-9,10-dihydroacridine provides high-lying excited energy levels, facilitating energy transfer processes . Additionally, the diphenyl sulfonyl center and the 9,9-dimethyl-9,10-dihydroacridine moiety contribute to its stability and reactivity in biochemical environments .
Cellular Effects
10-(4-(4-(9H-Carbazol-9-yl)phenylsulfonyl)phenyl)-9,9-dimethyl-9,10-dihydroacridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the function of cells by modulating the activity of specific signaling pathways, leading to changes in gene expression . Furthermore, 10-(4-(4-(9H-Carbazol-9-yl)phenylsulfonyl)phenyl)-9,9-dimethyl-9,10-dihydroacridine can impact cellular metabolism by altering the flux of metabolites and the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 10-(4-(4-(9H-Carbazol-9-yl)phenylsulfonyl)phenyl)-9,9-dimethyl-9,10-dihydroacridine involves its interactions with biomolecules at the molecular level. This compound binds to specific proteins and enzymes, leading to either inhibition or activation of their activity . The binding interactions of 10-(4-(4-(9H-Carbazol-9-yl)phenylsulfonyl)phenyl)-9,9-dimethyl-9,10-dihydroacridine with these biomolecules result in changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10-(4-(4-(9H-Carbazol-9-yl)phenylsulfonyl)phenyl)-9,9-dimethyl-9,10-dihydroacridine have been observed to change over time. This compound exhibits stability under specific conditions, but it can degrade over extended periods . Long-term studies have shown that 10-(4-(4-(9H-Carbazol-9-yl)phenylsulfonyl)phenyl)-9,9-dimethyl-9,10-dihydroacridine can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 10-(4-(4-(9H-Carbazol-9-yl)phenylsulfonyl)phenyl)-9,9-dimethyl-9,10-dihydroacridine vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, 10-(4-(4-(9H-Carbazol-9-yl)phenylsulfonyl)phenyl)-9,9-dimethyl-9,10-dihydroacridine can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
10-(4-(4-(9H-Carbazol-9-yl)phenylsulfonyl)phenyl)-9,9-dimethyl-9,10-dihydroacridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites and overall metabolic activity .
Transport and Distribution
Within cells and tissues, 10-(4-(4-(9H-Carbazol-9-yl)phenylsulfonyl)phenyl)-9,9-dimethyl-9,10-dihydroacridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of 10-(4-(4-(9H-Carbazol-9-yl)phenylsulfonyl)phenyl)-9,9-dimethyl-9,10-dihydroacridine is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects on cellular processes .
属性
IUPAC Name |
10-[4-(4-carbazol-9-ylphenyl)sulfonylphenyl]-9,9-dimethylacridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H30N2O2S/c1-39(2)33-13-5-9-17-37(33)41(38-18-10-6-14-34(38)39)28-21-25-30(26-22-28)44(42,43)29-23-19-27(20-24-29)40-35-15-7-3-11-31(35)32-12-4-8-16-36(32)40/h3-26H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPLEVHTUMPNLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Methylbutoxy)carbonyl]benzoic acid](/img/structure/B3110203.png)
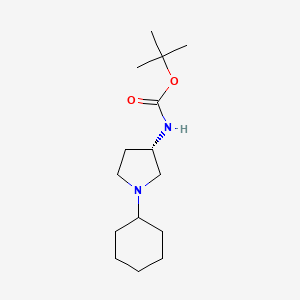
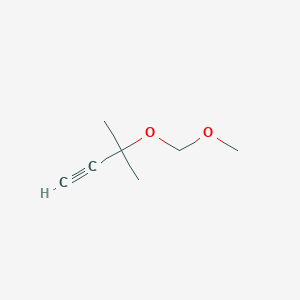
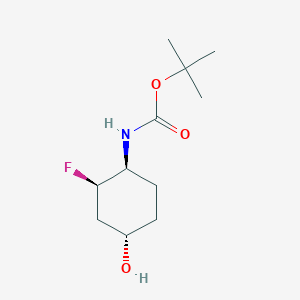
![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B3110220.png)
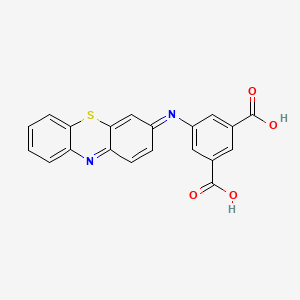
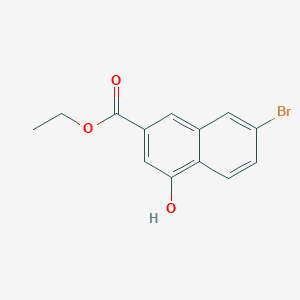
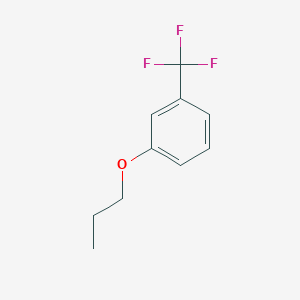
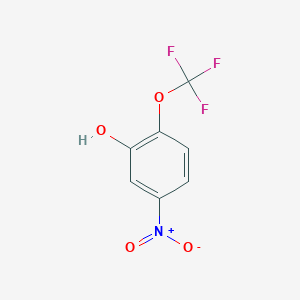
![((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B3110257.png)
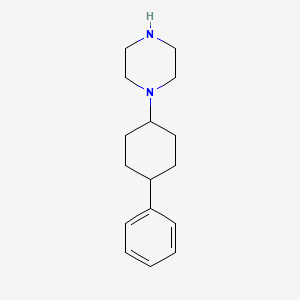
![4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B3110267.png)
![[4-[4-(Phosphonomethyl)phenyl]phenyl]methylphosphonic acid](/img/structure/B3110277.png)
